(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride
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Overview
Description
(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a hexan-2-yl group attached to a triazolo[4,3-a]pyridin-3-ylmethyl group, forming a complex molecular structure.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the formation of the triazolo[4,3-a]pyridin-3-ylmethyl group followed by its attachment to the hexan-2-yl group.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions may use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products may include alcohols, ketones, or carboxylic acids.
Reduction products could be alkanes or amines.
Substitution products might involve halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: It may serve as a tool in biological studies, potentially interacting with biological macromolecules. Medicine: The compound could be explored for its therapeutic potential, possibly acting as a lead compound in drug discovery. Industry: Its unique properties might be harnessed in various industrial applications, such as material science or catalysis.
Mechanism of Action
The mechanism by which (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions may trigger pathways related to its biological or chemical activity, leading to the observed effects.
Comparison with Similar Compounds
Triazolo[4,3-a]pyridine derivatives: These compounds share structural similarities but may differ in functional groups or substituents.
Hexan-2-yl derivatives: Other compounds with hexan-2-yl groups attached to different moieties.
Uniqueness: The combination of the hexan-2-yl group with the triazolo[4,3-a]pyridin-3-ylmethyl group gives this compound unique properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.ClH/c1-3-4-7-11(2)14-10-13-16-15-12-8-5-6-9-17(12)13;/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHPZJDXZKWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=NN=C2N1C=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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